1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid
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Overview
Description
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound that features a naphthalene ring fused to a pyrazole ring with two carboxylic acid groups at the 3 and 4 positions
Preparation Methods
The synthesis of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid typically involves the condensation of naphthalene derivatives with pyrazole precursors under specific reaction conditions. One common method includes the use of naphthalene-2-carboxaldehyde and hydrazine derivatives, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents such as halogens, alkylating agents, and nucleophiles.
Condensation: The carboxylic acid groups can participate in condensation reactions with alcohols or amines to form esters or amides.
Scientific Research Applications
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid has been explored for its applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are investigated for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,8-dicarboxylic acid share structural similarities but differ in their chemical reactivity and applications.
Pyrazole derivatives: Compounds like 1-phenyl-3,5-dicarboxypyrazole and 1-methyl-3,4-dicarboxypyrazole have similar pyrazole cores but differ in their substituents and resulting properties.
Triazole derivatives: Compounds like naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate exhibit similar structural motifs but with different heterocyclic rings and functional groups, leading to distinct applications and reactivity
Properties
IUPAC Name |
1-naphthalen-2-ylpyrazole-3,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14(19)12-8-17(16-13(12)15(20)21)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCYPCVLYKCPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=C(C(=N3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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